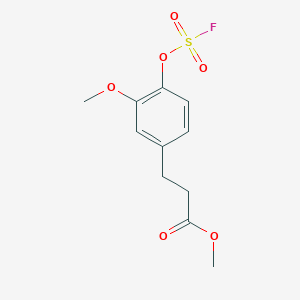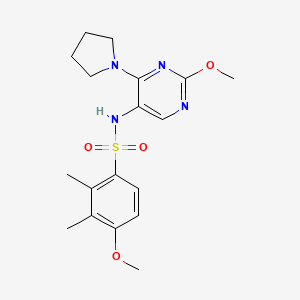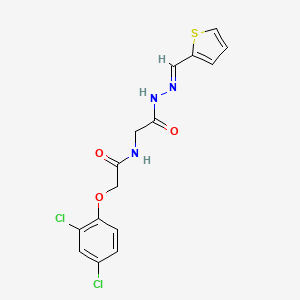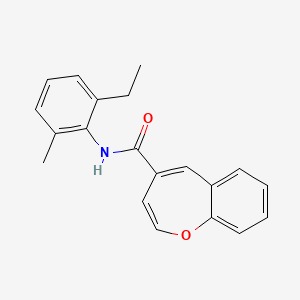
Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate, also known as FSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal and pharmaceutical research. FSMP is a member of the prodrug family, which means it is an inactive compound that is converted into an active drug in the body.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate is not well-understood, but it is believed to involve the inhibition of certain enzymes that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. This inhibition leads to a decrease in inflammation, which could be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. This compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in the treatment of diseases. Additionally, more research is needed to explore the safety and efficacy of this compound in clinical trials.
Synthesis Methods
Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate is synthesized through a multi-step process that involves the reaction of 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoic acid with methanol and a catalyst. The resulting product is then purified through a series of chromatography techniques to obtain the final product. The synthesis method of this compound is well-established and has been reported in several scientific journals.
Scientific Research Applications
Methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate has shown potential applications in various fields of research, including medicinal and pharmaceutical research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl 3-(4-fluorosulfonyloxy-3-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO6S/c1-16-10-7-8(4-6-11(13)17-2)3-5-9(10)18-19(12,14)15/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXZEHXDZMQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)
![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)
![2-Azaspiro[3.3]heptan-5-ol hydrochloride](/img/structure/B2474797.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)
![4-[(3,4-dichlorophenyl)methoxy]-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2474803.png)
![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)
![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)
